molecular formula C5H11ClFN B8237332 (2S,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride

(2S,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride

Cat. No.: B8237332
M. Wt: 139.60 g/mol
InChI Key: OPLZEFBPWWZOHT-FHAQVOQBSA-N
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Description

(2S,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and interactions. The presence of a fluorine atom and a methyl group on the pyrrolidine ring enhances its reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride typically involves diastereoselective synthesis methods. One common approach is the use of commercially available starting materials to achieve high diastereoselectivity. For instance, the synthesis can involve the formation of a tightly bound chelation-controlled transition state during a 5-exo-tet ring closure reaction . This method ensures the production of the desired enantiomerically pure compound.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing precursor synthesis conditions to achieve stable yields. Adjusting the sequence of synthetic steps and reaction conditions can lead to efficient production of the compound . These methods are designed to be scalable and cost-effective for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups on the pyrrolidine ring.

    Substitution: The fluorine atom on the pyrrolidine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

(2S,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2S,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the stereochemistry of the compound play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action are often studied to understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2S,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both a fluorine atom and a methyl group on the pyrrolidine ring. These features contribute to its unique reactivity and potential for diverse applications in scientific research and industrial processes.

Properties

IUPAC Name

(2S,4S)-4-fluoro-2-methylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c1-4-2-5(6)3-7-4;/h4-5,7H,2-3H2,1H3;1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLZEFBPWWZOHT-FHAQVOQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CN1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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